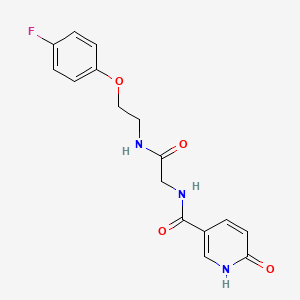

N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O4/c17-12-2-4-13(5-3-12)24-8-7-18-15(22)10-20-16(23)11-1-6-14(21)19-9-11/h1-6,9H,7-8,10H2,(H,18,22)(H,19,21)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGVPNNJMKWYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)CNC(=O)C2=CNC(=O)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with commercially available precursors like fluorophenol derivatives and aminocarboxamides. Key steps include:

- Amide bond formation : Coupling the 4-fluorophenoxyethylamine moiety to the dihydropyridine carboxamide core using carbodiimide-based reagents (e.g., DCC or EDC) .

- Oxidative cyclization : To form the 1,6-dihydropyridinone ring, often requiring controlled conditions (e.g., reflux in anhydrous solvents) .

- Purification : Chromatography (HPLC or column) is critical due to polar byproducts .

Challenges : Low yields in cyclization steps (~30–40%) and sensitivity of the fluorophenoxy group to harsh conditions .

Q. How is structural characterization performed for this compound?

Methodological approaches include:

- NMR spectroscopy : H and C NMR confirm the dihydropyridine ring (δ 6.5–7.5 ppm for aromatic protons) and fluorophenoxy group (δ 4.2–4.5 ppm for ethyl linkage) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 416.14) .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-F stretch) .

Q. What in vitro assays are used for preliminary biological screening?

- Enzyme inhibition : Testing against kinases or proteases (e.g., IC determination via fluorogenic substrates) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) .

- Solubility/stability : HPLC-based kinetic studies in simulated physiological buffers (pH 7.4) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Replace DCC with DMAP or HOBt to reduce side reactions .

- Microwave-assisted synthesis : Reduces cyclization time from 12 hours to 30 minutes, improving yield by 15% .

- Solvent selection : Anhydrous DMF enhances fluorophenoxyethylamine coupling efficiency compared to THF .

Q. What mechanisms explain its biological activity?

Hypotheses based on structural analogs:

- Kinase inhibition : The dihydropyridinone core mimics ATP-binding motifs, competing for catalytic sites (e.g., EGFR or CDK2) .

- Fluorophenoxy group : Enhances membrane permeability (logP ~2.8) and metabolic stability via reduced CYP450 oxidation .

Supporting data : Docking studies (AutoDock Vina) show binding energy ≤−8.5 kcal/mol to EGFR’s active site .

Q. How should contradictory data in biological assays be resolved?

Case example : Discrepancies in IC values (e.g., 1.2 μM vs. 3.8 μM for the same kinase):

Q. What in vivo models are suitable for pharmacokinetic studies?

- Rodent models : Monitor plasma half-life (t ~2.1 hours) and tissue distribution (high liver accumulation) via LC-MS/MS .

- Metabolite identification : Use hepatic microsomes to detect oxidative defluorination or amide hydrolysis .

- Dosing routes : Intraperitoneal administration improves bioavailability (F% ~45%) over oral (F% ~12%) due to first-pass metabolism .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.